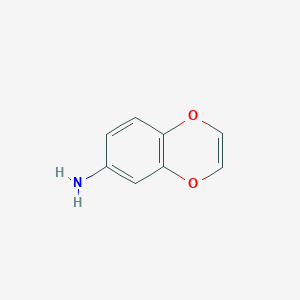

1,4-Benzodioxin-6-amine

Description

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

1,4-benzodioxin-6-amine |

InChI |

InChI=1S/C8H7NO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2 |

InChI Key |

PVOANGZFTWGYDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)OC=CO2 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

The biological activities of 1,4-benzodioxin-6-amine and its derivatives can be categorized as follows:

Antitumor Activity

Research indicates that compounds derived from this compound exhibit significant antitumor properties. For instance, a study involving platinum complexes of this compound demonstrated promising cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), leading to growth inhibition through DNA interaction .

Neuroprotective Effects

Derivatives of this compound have shown neuroprotective effects in models of cerebral ischemia. These compounds were effective in reducing neuronal damage following stroke events, suggesting their potential use in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase : Certain derivatives have been identified as effective inhibitors, which may have implications for Alzheimer's disease treatment .

- α-glucosidase : Compounds containing the benzodioxane moiety have shown substantial inhibitory activity against this enzyme, relevant for managing type 2 diabetes mellitus .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Platinum complexes of 1,4-benzodioxin derivatives showed significant cytotoxicity against breast cancer cells. |

| Neuroprotective Potential | Derivatives reduced neuronal damage post-stroke in animal models. |

| Enzyme Inhibition | Compounds exhibited inhibitory activity against acetylcholinesterase and α-glucosidase enzymes. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-benzodioxin-6-amine derivatives arises from substitutions on the amine group or the benzene ring. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations

Structural Modifications and Bioactivity: Electron-withdrawing groups (e.g., -NO₂ in 7-nitro derivative) may reduce nucleophilicity of the amine but enhance stability for targeted drug delivery . Sulfonamide derivatives (e.g., compound 3) show enhanced antibacterial activity due to sulfonamide’s ability to inhibit dihydropteroate synthase in bacteria .

Enzyme Inhibition Profiles: Lipoxygenase (LOX): Derivatives like 5c and 5e (IC₅₀: ~30 µM) outperform the parent compound, highlighting the role of aryl/alkyl substitutions in enhancing enzyme binding . Cholinesterases: The methanamine derivative (C₉H₁₁NO₂) inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer’s disease treatment .

Synthetic Flexibility :

Preparation Methods

Reaction Mechanism and Conditions

The process involves:

-

Base-Mediated Deprotonation : Sodium hydroxide (NaOH) deprotonates the amide group, forming a resonance-stabilized anion.

-

Electrophilic Chlorination : NaClO introduces a chlorine atom at the carbonyl carbon, generating an N-chloroamide intermediate.

-

Rearrangement and Elimination : Thermal decomposition at 60–65°C facilitates the migration of the benzodioxin moiety, releasing CO₂ and yielding 1,4-benzodioxin-6-amine.

| Parameter | Value/Range |

|---|---|

| Molar Ratio (Amide:NaClO:NaOH) | 1:1–1.25:2 |

| Temperature | 10–70°C |

| Reaction Time | 0.5–4 hours |

| Yield | 70–85% (purified) |

Advantages :

-

Operates under mild conditions without requiring high-pressure hydrogenation.

-

Scalable for industrial production due to inexpensive reagents (NaClO, NaOH).

Limitations :

-

Requires precise control of stoichiometry to minimize byproducts (e.g., over-chlorination).

-

Post-reaction purification via vacuum distillation is necessary to isolate the amine.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hoffmann Degradation | 70–85 | High | Industrial | Moderate |

| Nitro Reduction | 85–90 | High | Pilot-scale | High |

| Buchwald-Hartwig | 50–65* | Medium | Laboratory | Low |

*Theoretical estimate based on analogous reactions.

Key Insights :

-

Hoffmann Degradation is optimal for bulk synthesis but demands rigorous purification.

-

Nitro Reduction offers higher yields but requires hazardous nitration steps.

-

Buchwald-Hartwig remains exploratory, necessitating further catalyst development.

Q & A

Q. What are the standard synthetic routes for preparing 1,4-benzodioxin-6-amine derivatives, and how are reaction conditions optimized for yield?

The synthesis of this compound derivatives typically involves nucleophilic substitution or sulfonylation reactions. For example, reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under alkaline conditions (pH 10, aqueous Na₂CO₃) yields sulfonamide derivatives . Dynamic pH control is critical to suppress acid formation, which can deprotonate the amine and reduce reactivity. Optimization includes adjusting solvents (e.g., DMF for N-alkylation), catalysts (e.g., LiH for enhanced nucleophilicity), and temperature (e.g., 80°C for thiocarbonyl dichloride reactions) . Yields vary (34–70%), necessitating purification via silica gel chromatography .

Q. How are structural confirmations of this compound derivatives performed?

Structural elucidation relies on spectral techniques:

- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

- ¹H NMR resolves aromatic protons (δ 6.7–6.9 ppm for benzodioxin ring) and substituent environments (e.g., methylene groups at δ 4.2–4.3 ppm) .

- EIMS (Electron Ionization Mass Spectrometry) confirms molecular weights and fragmentation patterns, such as m/z 303.4 for N-substituted derivatives .

Q. What in vitro bioactivity screening protocols are used for this compound derivatives?

Derivatives are screened for:

- Antibacterial activity via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition (e.g., α-glucosidase and acetylcholinesterase) using spectrophotometric methods. IC₅₀ values are calculated to compare potency, with para-methylbenzenesulfonamide derivatives showing moderate inhibition (IC₅₀ ~50 µM) .

Advanced Research Questions

Q. How can low yields in thiocarbonylation reactions of this compound be addressed?

Low yields (e.g., 34% in thiocarbonyl dichloride reactions) may stem from side reactions or incomplete purification. Strategies include:

- Stepwise temperature control : Initiating reactions at 0°C to stabilize intermediates before heating .

- Catalyst screening : Testing alternatives to TEA (triethylamine), such as DBU, to improve nucleophilic attack efficiency.

- Solvent optimization : Replacing toluene with polar aprotic solvents (e.g., acetonitrile) to enhance solubility .

Q. How do substituent effects influence the bioactivity of this compound derivatives?

Electron-withdrawing groups (e.g., sulfonamides) enhance enzyme inhibition by stabilizing ligand-enzyme interactions. For example:

- Lipoxygenase inhibition : N-alkyl/aryl sulfonamides show improved activity due to hydrophobic pocket compatibility .

- Acetylcholinesterase inhibition : Derivatives with para-substituted phenyl groups exhibit higher binding affinity (ΔG = −8.2 kcal/mol) compared to unsubstituted analogs . Computational docking studies (e.g., AutoDock Vina) can predict substituent effects .

Q. How should contradictory bioactivity data between similar derivatives be analyzed?

Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:

Q. What advanced analytical methods complement traditional spectral techniques for derivative characterization?

- X-ray crystallography : Resolves 3D structures of crystalline derivatives, critical for rational drug design .

- HRMS (High-Resolution Mass Spectrometry) : Provides exact mass data (e.g., m/z 165.07900 for C₉H₁₁NO₂) to confirm molecular formulas .

- 2D NMR (e.g., COSY, HSQC) : Clarifies complex proton-carbon correlations in multi-substituted derivatives .

Q. How can in silico tools predict the synthetic feasibility of novel this compound derivatives?

Platforms like Reaxys and Pistachio integrate reaction databases to propose routes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.